methyl 4-methoxypiperidine-1-carboxylate
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Overview
Description
Methyl 4-methoxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine with methanol and carbon dioxide under specific conditions. One common method includes the use of a nickel catalyst to facilitate the reaction. The reaction is carried out under mild conditions to ensure regioselectivity and yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-methoxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
Piperidine: A basic structure similar to methyl 4-methoxypiperidine-1-carboxylate but without the methoxy and carboxylate groups.
Methyl piperidine-1-carboxylate: Similar structure but lacks the methoxy group.
4-Methoxypiperidine: Similar structure but lacks the carboxylate group.
Uniqueness: this compound is unique due to the presence of both methoxy and carboxylate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
308108-00-1 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 4-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-7-3-5-9(6-4-7)8(10)12-2/h7H,3-6H2,1-2H3 |
InChI Key |
QJHKVFLNDGYLQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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